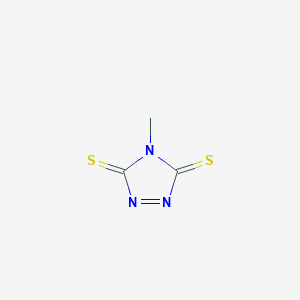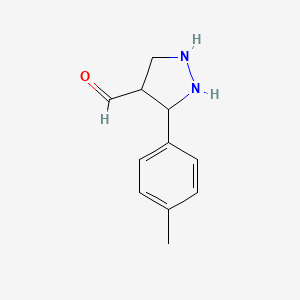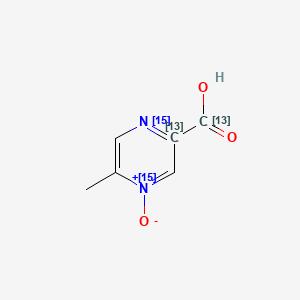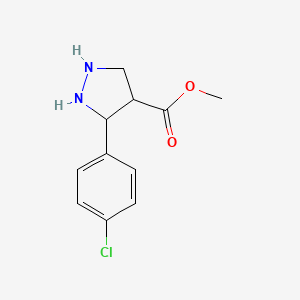
4-Methyl-1,2,4-triazole-3,5-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4H-1,2,4-triazole-3,5-dithiol is a heterocyclic compound with the molecular formula C3H5N3S2. It is characterized by a triazole ring substituted with a methyl group and two thiol groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-4H-1,2,4-triazole-3,5-dithiol can be synthesized through various methods. One common approach involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization . Another method includes the reaction of amidrazones with trifluoroacetic anhydride under solvent-free conditions .
Industrial Production Methods: Industrial production of 4-Methyl-4H-1,2,4-triazole-3,5-dithiol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-4H-1,2,4-triazole-3,5-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used under basic conditions.
Major Products:
Oxidation: Formation of disulfides.
Substitution: Formation of thioethers and thioesters.
Scientific Research Applications
4-Methyl-4H-1,2,4-triazole-3,5-dithiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its thiol groups.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of 4-Methyl-4H-1,2,4-triazole-3,5-dithiol is primarily attributed to its thiol groups, which can interact with various molecular targets. In biological systems, the thiol groups can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity . The triazole ring may also participate in hydrogen bonding and π-π interactions, further influencing its activity .
Comparison with Similar Compounds
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 4-Methyl-1,2,4-triazolidine-3,5-dithione
- 3-Mercapto-4-methyl-4H-1,2,4-triazole
Comparison: 4-Methyl-4H-1,2,4-triazole-3,5-dithiol is unique due to the presence of two thiol groups, which enhance its reactivity compared to similar compounds with only one thiol group. This increased reactivity makes it more effective in applications such as corrosion inhibition and enzyme inhibition .
Properties
Molecular Formula |
C3H3N3S2 |
|---|---|
Molecular Weight |
145.21 g/mol |
IUPAC Name |
4-methyl-1,2,4-triazole-3,5-dithione |
InChI |
InChI=1S/C3H3N3S2/c1-6-2(7)4-5-3(6)8/h1H3 |
InChI Key |
TZTVMAAOLDLXPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)N=NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester](/img/structure/B12360609.png)
![2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide](/img/structure/B12360623.png)
![2-[3-[5-[(R)-(1,3-dimethylazetidin-3-yl)-hydroxy-(4-propan-2-ylphenyl)methyl]pyridin-3-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B12360635.png)



![2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12360651.png)
![4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide](/img/structure/B12360660.png)
![4-[5-(3-Chloroanilino)pyridin-3-yl]-2-hydroxybenzoic acid](/img/structure/B12360665.png)
![[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate](/img/structure/B12360671.png)



